2,5,5-trimethylcyclohexane-1,3-dione

Overview

Description

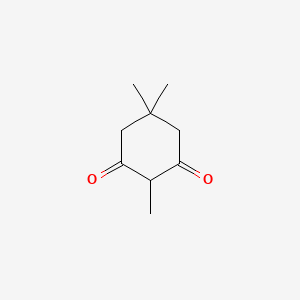

2,5,5-Trimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C9H14O2. It is a cyclic diketone, characterized by the presence of two ketone groups on a cyclohexane ring. This compound is notable for its structural stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5,5-Trimethylcyclohexane-1,3-dione can be synthesized through several methods. One common approach involves the oxidation of 3,5,5-trimethylcyclohex-3-en-1-one using molecular oxygen or an oxygen-containing gas in the presence of an organic base and an organometallic complex catalyst . Another method includes the use of 1,1-dibromoethene at the 3-position of the cyclopropyl ring to prepare novel derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes, utilizing catalysts such as manganese, iron, cobalt, or copper complexes. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2,5,5-Trimethylcyclohexane-1,3-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex diketones or carboxylic acids.

Reduction: Reduction reactions can convert the diketone groups into alcohols or alkanes.

Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen, hydrogen gas, and various organometallic catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemical research, 2,5,5-trimethylcyclohexane-1,3-dione serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the development of:

- Pharmaceuticals : As a precursor for drug synthesis targeting specific biological pathways.

- Agrochemicals : In the formulation of pesticides and herbicides.

Biology

The compound is used to study enzyme mechanisms and metabolic pathways involving diketone intermediates. Its role in biochemical research includes:

- Investigating enzyme inhibition mechanisms.

- Exploring metabolic pathways that utilize diketones as intermediates.

Medicine

Research into the therapeutic effects of this compound includes its potential as a precursor in drug synthesis. Notable applications involve:

- Development of drugs targeting specific receptors or enzymes.

- Exploration of its pharmacological properties in various biological systems.

Industry

In industrial applications, this compound is employed in the production of:

- Polymers and Resins : Due to its stability and reactivity.

- Specialty Chemicals : As a reagent in various chemical processes.

Case Studies

- Pharmaceutical Development : A study demonstrated the synthesis of a novel anti-cancer agent using this compound as a key intermediate. The compound facilitated the formation of complex structures that exhibited significant cytotoxicity against cancer cell lines.

- Agricultural Chemistry : Research highlighted the efficacy of formulations containing this diketone in enhancing crop resistance to pests. The compound's unique properties allowed for improved bioavailability and efficacy compared to traditional agrochemicals.

- Material Science : In polymer chemistry, this compound was utilized to synthesize novel polymeric materials with enhanced thermal stability and mechanical properties. These materials showed potential applications in high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of 2,5,5-trimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes. This inhibition can lead to changes in cellular functions and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

3,5,5-Trimethylcyclohexane-1,2-dione: Another cyclic diketone with similar structural features but different reactivity and applications.

1,3-Cyclohexanedione, 5,5-dimethyl-: A related compound with distinct chemical properties and uses.

Uniqueness

2,5,5-Trimethylcyclohexane-1,3-dione is unique due to its specific arrangement of methyl groups and ketone functionalities, which confer distinct reactivity and stability. This uniqueness makes it particularly valuable in synthetic chemistry and industrial applications .

Biological Activity

2,5,5-Trimethylcyclohexane-1,3-dione is a bicyclic organic compound characterized by its unique molecular structure, which consists of a cyclohexane ring substituted with three methyl groups and two carbonyl groups. This compound has garnered interest in the fields of chemistry and biology due to its potential biological activities and interactions with various biomolecules.

The molecular formula of this compound is , with a molecular weight of approximately 154.2 g/mol. The compound's structural characteristics facilitate its reactivity and ability to undergo various chemical transformations, making it a valuable building block in organic synthesis.

| Property | Value |

|---|---|

| CAS No. | 126833-10-1 |

| Molecular Formula | C9H14O2 |

| Molecular Weight | 154.21 g/mol |

| Purity | 95% |

The biological activity of this compound largely stems from its interaction with specific molecular targets such as enzymes or receptors. The ketone groups in the compound can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function and influencing various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various microorganisms including bacteria and fungi. For instance, certain derivatives demonstrated significant inhibitory effects against strains like Staphylococcus aureus and Candida albicans .

- Antioxidant Properties : The compound has been evaluated for its potential as an antioxidant. Its ability to scavenge free radicals may contribute to its protective effects against oxidative stress in biological systems .

- Potential Therapeutic Applications : Ongoing research is exploring the compound's use in drug development due to its unique structural properties that may facilitate interactions with pharmacological targets.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

- Antimicrobial Efficacy Study :

- Antioxidant Activity Assessment :

-

Pharmacological Potential Exploration :

- Investigations into the pharmacological applications highlighted the compound's potential as a drug intermediate in synthesizing more complex therapeutic agents .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2,6-trimethylcyclohexane-1,4-dione | C9H14O2 | Different positions of ketone groups |

| 2-methyl-1,3-cyclohexanedione | C8H12O2 | Lacks additional methyl groups |

| 3,5-Dimethylcyclohexane-1,3-dione | C9H14O2 | Fewer methyl substituents; different reactivity |

Q & A

Q. Basic: What synthetic methodologies are commonly employed for the preparation of 2,5,5-trimethylcyclohexane-1,3-dione?

Answer:

A widely used approach involves condensation reactions between substituted aldehydes and ketones under basic conditions. For example, cyclohexane-1,3-dione derivatives can be synthesized via stepwise alkylation or Michael addition followed by cyclization. Post-synthetic purification often employs recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) to enhance yield and purity . Specific protocols may vary depending on the substituent positions and steric demands of the target molecule.

Q. Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry by analyzing coupling constants and chemical shifts (e.g., downfield shifts for carbonyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns, distinguishing between isomers (e.g., differentiating 2,5,5-trimethyl from 3,5,5-trimethyl isomers) .

- X-ray Crystallography : Resolves crystal packing and conformational preferences, particularly for sterically crowded derivatives .

Q. Advanced: How can computational modeling predict the reactivity and stability of this compound?

Answer:

Quantum chemical calculations (e.g., DFT) and molecular docking simulate electronic properties (e.g., HOMO-LUMO gaps) and steric interactions. For example:

- Lipinski’s Rule compliance : Predicts drug-likeness and bioavailability by evaluating molecular weight, logP, and hydrogen bonding .

- Conformational Stability : MD simulations assess substituent effects on chair vs. boat conformations, identifying 1,3-diaxial strain in crowded isomers .

- QSAR/QSPR : Links structural features (e.g., methyl group positions) to physicochemical properties like solubility or catalytic activity .

Q. Advanced: How to resolve contradictions between experimental and computational data for isomer stability?

Answer:

Contradictions often arise from solvent effects or neglected steric interactions in simulations. Mitigation strategies include:

- Solvent-Corrected DFT : Incorporate solvent models (e.g., COSMO-RS) to account for solvation energy differences.

- Experimental Validation : Compare computational predictions with variable-temperature NMR or X-ray data to validate substituent-equatorial preferences .

- Steric Parameterization : Refine force fields using experimental torsional barriers (e.g., from rotational spectroscopy) .

Q. Advanced: What strategies optimize this compound as a catalyst in transition-metal complexes?

Answer:

- Ligand Design : Introduce electron-withdrawing groups (e.g., fluorine) to enhance metal center electrophilicity. Evidence from herbicidal analogs suggests halogenation improves binding affinity .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates during coordination .

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy to identify rate-limiting steps in catalytic cycles .

Q. Advanced: How to address discrepancies in biological activity data for cyclohexane-1,3-dione derivatives?

Answer:

- Dose-Response Curves : Establish IC values across multiple cell lines to distinguish compound-specific effects from assay artifacts .

- Metabolic Stability Assays : Use liver microsomes or cytochrome P450 inhibitors to evaluate bioavailability and degradation pathways .

- ROS Detection : For neurotoxicity studies, employ fluorogenic probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) formation, as seen in trimethylcyclohexane toxicity models .

Q. Advanced: What methodologies enable enantioselective synthesis of chiral cyclohexane-1,3-dione derivatives?

Answer:

- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during alkylation .

- Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP) for enantioselective cyclization .

- Chiral Chromatography : Separate enantiomers using HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

Properties

IUPAC Name |

2,5,5-trimethylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-6-7(10)4-9(2,3)5-8(6)11/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTGLPHMQKJRIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC(CC1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150069 | |

| Record name | 1,3-Cyclohexanedione, 2,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-11-7 | |

| Record name | 1,3-Cyclohexanedione, 2,5,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyldimedone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclohexanedione, 2,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.